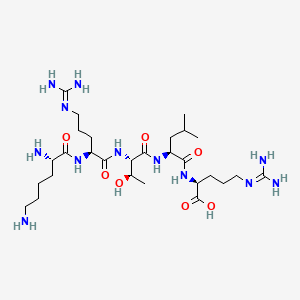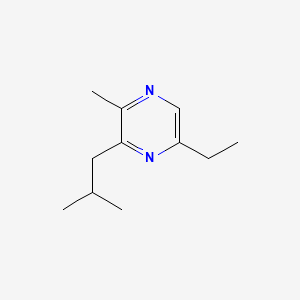
3',4',7-Tri-O-benzylquercetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’,7-Tri-O-benzylquercetin is a chemical compound with the molecular formula C36H28O7 and a molecular weight of 572.6 . It is categorized as a pharmaceutical standard, intermediate, and fine chemical . It appears as a yellow solid .
Synthesis Analysis
The synthesis of 3’,4’,7-Tri-O-benzylquercetin involves the selective protection of the three most reactive hydroxyl functions at C7, C3’, and C4’. This is achieved through the tribenzylation of rutin with potassium carbonate and benzyl bromide in DMF, followed by the removal of the C3-rutinose .Molecular Structure Analysis
The molecular structure of 3’,4’,7-Tri-O-benzylquercetin is represented by the formula C36H28O7 . The compound is a derivative of quercetin, a flavonol widely distributed in plants .Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3',4',7-Tri-O-benzylquercetin involves the protection of the hydroxyl groups on the quercetin molecule followed by selective benzylations. The protected intermediate is then deprotected to yield the target compound.", "Starting Materials": [ "Quercetin", "Benzyl chloride", "Benzyl alcohol", "Sodium hydroxide", "Methanol", "Acetic acid", "Dichloromethane", "Dimethylformamide", "Triethylamine", "Diisopropylcarbodiimide" ], "Reaction": [ "Quercetin is treated with methanol and a catalytic amount of acetic acid to form the methyl ether derivative.", "The methyl ether derivative is then treated with benzyl chloride in the presence of sodium hydroxide to selectively benzylate the 3',4', and 7-hydroxyl groups.", "The resulting intermediate is then treated with benzyl alcohol in the presence of triethylamine and diisopropylcarbodiimide to selectively benzylate the 5-hydroxyl group.", "The protected intermediate is then deprotected using a mixture of dichloromethane and dimethylformamide in the presence of triethylamine to yield 3',4',7-Tri-O-benzylquercetin." ] } | |
CAS No. |
183067-65-4 |
Molecular Formula |
C36H28O7 |
Molecular Weight |
572.613 |
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C36H28O7/c37-29-19-28(40-21-24-10-4-1-5-11-24)20-32-33(29)34(38)35(39)36(43-32)27-16-17-30(41-22-25-12-6-2-7-13-25)31(18-27)42-23-26-14-8-3-9-15-26/h1-20,37,39H,21-23H2 |
InChI Key |
ZFZRONKLESWFBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(C=C(C=C4O3)OCC5=CC=CC=C5)O)O)OCC6=CC=CC=C6 |
Synonyms |
2-[3,4-Bis(phenylmethoxy)phenyl]-3,5-dihydroxy-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


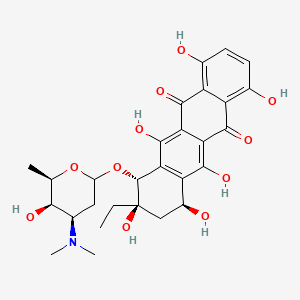

![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
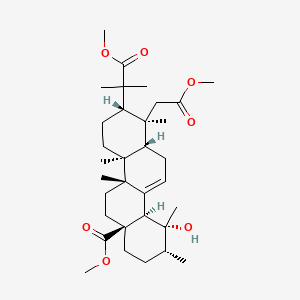
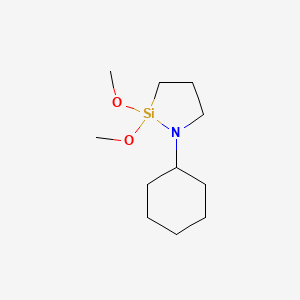
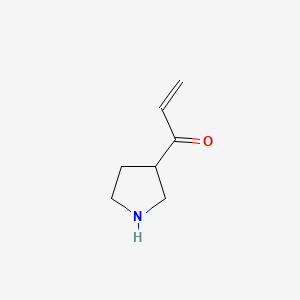
![4,9-Dihydroxy-6-(methoxymethyl)-2,3-dimethyl-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B571365.png)
![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-isopropoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B571366.png)
